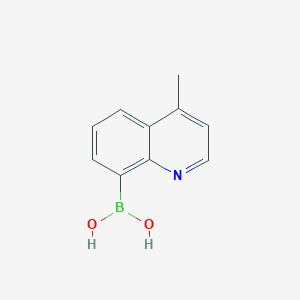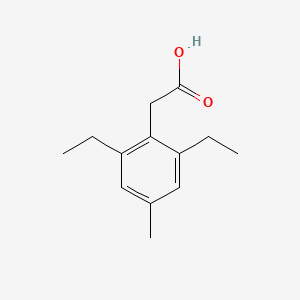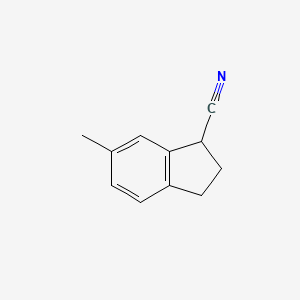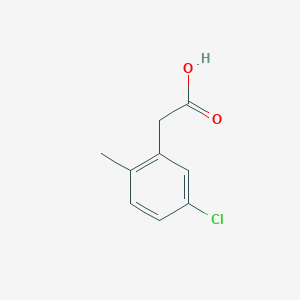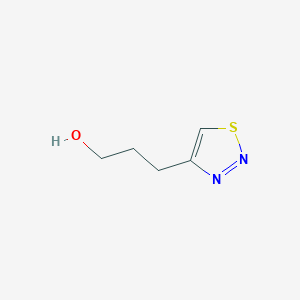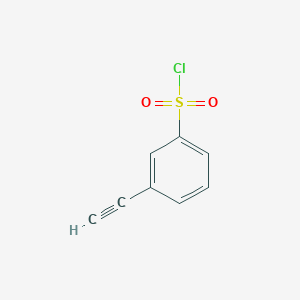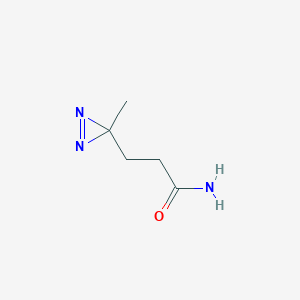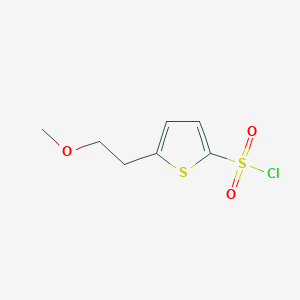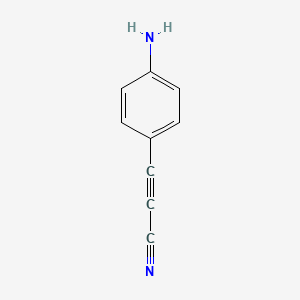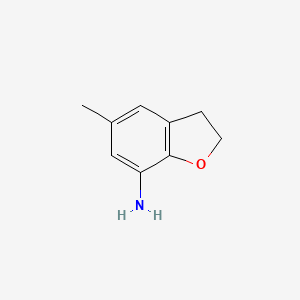
5-methyl-2,3-dihydro-1-benzofuran-7-amine
Descripción general
Descripción
5-methyl-2,3-dihydro-1-benzofuran-7-amine, also known as 5-MeO-DMT, is a natural tryptamine alkaloid found in numerous plant species, as well as in some animals. It is an entheogen, meaning it has psychoactive effects, and is used in spiritual and shamanic practices. 5-MeO-DMT has been studied since the 1950s, but its effects are still not fully understood.
Aplicaciones Científicas De Investigación
5-methyl-2,3-dihydro-1-benzofuran-7-amine has been studied in a number of scientific research applications. It has been used in studies of the effects of psychedelics on the brain, as well as its potential therapeutic applications. It has also been studied for its potential use in the treatment of depression, anxiety, and addiction. Additionally, it has been studied for its potential use as a tool to investigate the effects of psychedelic drugs on the brain.
Mecanismo De Acción
The exact mechanism of action of 5-methyl-2,3-dihydro-1-benzofuran-7-amine is still not fully understood. It is believed to act as a serotonin receptor agonist, meaning it binds to and activates serotonin receptors in the brain. This may explain its psychoactive effects, as well as its potential therapeutic benefits. Additionally, 5-methyl-2,3-dihydro-1-benzofuran-7-amine may interact with other receptors in the brain, including the D2 dopamine receptor, the 5-HT2A serotonin receptor, and the sigma-1 receptor.
Biochemical and Physiological Effects
5-methyl-2,3-dihydro-1-benzofuran-7-amine has a number of biochemical and physiological effects. It can cause changes in heart rate, blood pressure, and respiration, as well as changes in brain activity. It can also cause changes in mood, perception, and cognition. Additionally, it has been found to increase the release of serotonin, dopamine, and norepinephrine, as well as the release of endorphins and other neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
There are a number of advantages and limitations to using 5-methyl-2,3-dihydro-1-benzofuran-7-amine in laboratory experiments. One advantage is that it is a naturally occurring compound, which means it is relatively easy to obtain and synthesize in a laboratory. Additionally, it has a relatively low toxicity and is not considered to be addictive. However, one limitation is that it is a Schedule I controlled substance, which means it is illegal to possess and use in most countries.
Direcciones Futuras
There are a number of potential future directions for 5-methyl-2,3-dihydro-1-benzofuran-7-amine research. One potential direction is to further investigate its potential therapeutic applications, such as its use in the treatment of depression, anxiety, and addiction. Additionally, further research could be done to investigate the effects of 5-methyl-2,3-dihydro-1-benzofuran-7-amine on the brain, as well as its potential use as a tool to investigate the effects of psychedelic drugs on the brain. Finally, further research could be done to investigate the safety and efficacy of 5-methyl-2,3-dihydro-1-benzofuran-7-amine in clinical trials.
Propiedades
IUPAC Name |
5-methyl-2,3-dihydro-1-benzofuran-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-7-2-3-11-9(7)8(10)5-6/h4-5H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALQPXMNTGSWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)N)OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2,3-dihydrobenzofuran-7-amine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B6614951.png)

